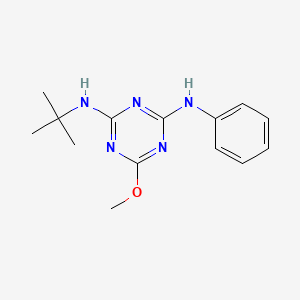![molecular formula C29H36Cl3N3OS B3854593 3-[4-(2-Adamantyl)piperazin-1-yl]-1-(2-chlorophenothiazin-10-yl)propan-1-one;dihydrochloride](/img/structure/B3854593.png)
3-[4-(2-Adamantyl)piperazin-1-yl]-1-(2-chlorophenothiazin-10-yl)propan-1-one;dihydrochloride
描述
3-[4-(2-Adamantyl)piperazin-1-yl]-1-(2-chlorophenothiazin-10-yl)propan-1-one;dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining adamantyl, piperazine, and phenothiazine moieties, which contribute to its diverse chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Adamantyl)piperazin-1-yl]-1-(2-chlorophenothiazin-10-yl)propan-1-one typically involves multi-step procedures. The initial step often includes the preparation of intermediate compounds such as 2-adamantyl piperazine and 2-chlorophenothiazine derivatives. These intermediates are then subjected to nucleophilic substitution reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide, and solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions
3-[4-(2-Adamantyl)piperazin-1-yl]-1-(2-chlorophenothiazin-10-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the phenothiazine or piperazine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
3-[4-(2-Adamantyl)piperazin-1-yl]-1-(2-chlorophenothiazin-10-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or neuroprotective agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-[4-(2-Adamantyl)piperazin-1-yl]-1-(2-chlorophenothiazin-10-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it could act as an antagonist or agonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial and antipsychotic properties.
6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines: Potential antifungal agents.
Uniqueness
3-[4-(2-Adamantyl)piperazin-1-yl]-1-(2-chlorophenothiazin-10-yl)propan-1-one stands out due to its unique combination of adamantyl, piperazine, and phenothiazine moieties. This structural diversity contributes to its distinct chemical reactivity and broad range of biological activities, making it a valuable compound for various research applications.
属性
IUPAC Name |
3-[4-(2-adamantyl)piperazin-1-yl]-1-(2-chlorophenothiazin-10-yl)propan-1-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34ClN3OS.2ClH/c30-23-5-6-27-25(18-23)33(24-3-1-2-4-26(24)35-27)28(34)7-8-31-9-11-32(12-10-31)29-21-14-19-13-20(16-21)17-22(29)15-19;;/h1-6,18-22,29H,7-17H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXSRUBGEVUGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C5C6CC7CC(C6)CC5C7.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-cyclohex-3-en-1-ylmethylidene]-2-phenylacetohydrazide](/img/structure/B3854510.png)
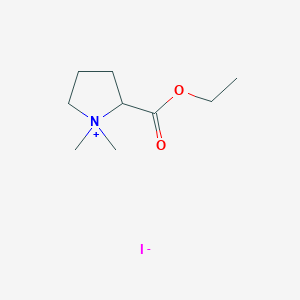
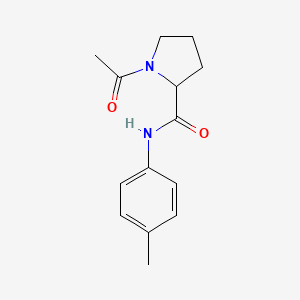
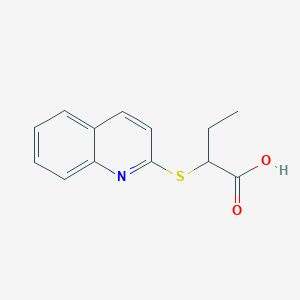
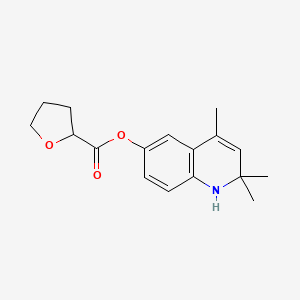
![3-{N'-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]hydrazinecarbonyl}-N-(2-methylphenyl)propanamide](/img/structure/B3854547.png)
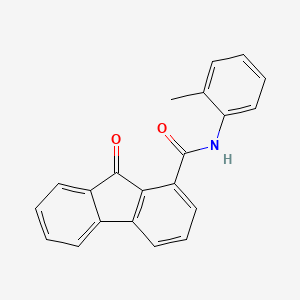
![4-bromo-N-[(Z)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]benzamide](/img/structure/B3854557.png)
![N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-3-iodobenzamide](/img/structure/B3854575.png)
![4-bromo-N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B3854583.png)
![4-[2-(4-ethoxybenzylidene)hydrazino]-N-(3-methylphenyl)-4-oxobutanamide](/img/structure/B3854586.png)
![1-Benzyl-3,6-diazatricyclo[4.3.1.13,8]undecane](/img/structure/B3854596.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3854598.png)
